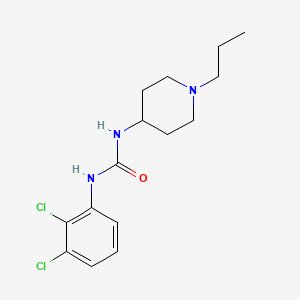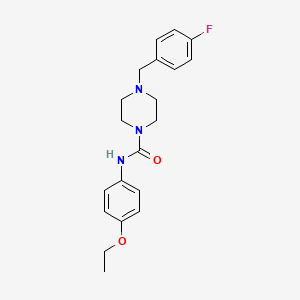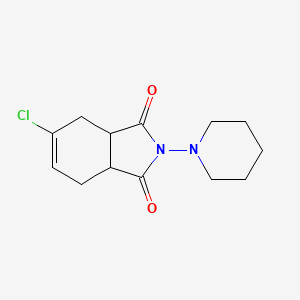![molecular formula C19H22N2O4 B4118006 N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118006.png)
N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea
Overview
Description
N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, also known as ADEU, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential therapeutic applications in various fields of scientific research.
Scientific Research Applications
N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as an insecticide and as a drug for the treatment of Alzheimer's disease. In addition, this compound has been studied for its potential use in the development of new materials for electronic and optoelectronic applications.
Mechanism of Action
The exact mechanism of action of N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative damage. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea is its high yield and purity obtained from the synthesis method. This makes it suitable for most research applications. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea. One direction is to investigate its potential use as a drug for the treatment of Alzheimer's disease. Another direction is to explore its potential use as an insecticide for agricultural applications. In addition, further research can be conducted to investigate the mechanism of action of this compound and to identify its specific targets in the body. Furthermore, this compound can be used as a starting material for the synthesis of new compounds with improved biological activities.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(17-11-16(24-3)8-9-18(17)25-4)20-19(23)21-15-7-5-6-14(10-15)13(2)22/h5-12H,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIPCIZWYHSYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-thiomorpholinyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4117930.png)
![(1S,5R)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4117932.png)
![tert-butyl 5-oxo-6,11-diazatricyclo[7.3.1.0~2,7~]trideca-2(7),3-diene-11-carboxylate](/img/structure/B4117950.png)


![N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4117977.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4117981.png)
![N-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4117993.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4117997.png)
![3-hydroxy-3-(4-methyl-3-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4117998.png)
![1-amino-N,N-dibutyl-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4118007.png)

![N,N'-{[4-(4-morpholinyl)-1,3-phenylene]bis[imino(thioxomethylene)]}bis(2-methoxybenzamide)](/img/structure/B4118015.png)
